molecular formula C23H24ClN5OS B15023188 azepan-1-yl[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B15023188
M. Wt: 454.0 g/mol
InChI Key: IHUMYSMRVYUZFP-UHFFFAOYSA-N
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Description

1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .

Preparation Methods

The synthesis of 1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(4-CHLOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The exact mechanism involves binding to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C23H24ClN5OS

Molecular Weight

454.0 g/mol

IUPAC Name

azepan-1-yl-[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C23H24ClN5OS/c24-18-12-10-16(11-13-18)19-20(22(30)28-14-6-1-2-7-15-28)31-23-26-25-21(29(23)27-19)17-8-4-3-5-9-17/h3-5,8-13,19-20,27H,1-2,6-7,14-15H2

InChI Key

IHUMYSMRVYUZFP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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